(5-(1H-pyrazol-1-yl)pyridin-3-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(1H-pyrazol-1-yl)pyridin-3-yl)methanamine dihydrochloride is a heterocyclic compound that features both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(1H-pyrazol-1-yl)pyridin-3-yl)methanamine dihydrochloride typically involves the formation of the pyrazole and pyridine rings followed by their functionalization. One common method starts with the cyclization of appropriate precursors to form the pyrazole ring, followed by the introduction of the pyridine moiety. The final step involves the conversion of the intermediate to the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
(5-(1H-pyrazol-1-yl)pyridin-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (5-(1H-pyrazol-1-yl)pyridin-3-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (5-(1H-pyrazol-1-yl)pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyridine derivatives, such as:
- Pyrazolo[3,4-b]pyridines
- Pyrazolo[1,5-a]pyridines
- Pyrazolo[1,5-a]pyrimidines
Uniqueness
What sets (5-(1H-pyrazol-1-yl)pyridin-3-yl)methanamine dihydrochloride apart is its specific combination of pyrazole and pyridine rings, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H12Cl2N4 |
---|---|
Molecular Weight |
247.12 g/mol |
IUPAC Name |
(5-pyrazol-1-ylpyridin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H10N4.2ClH/c10-5-8-4-9(7-11-6-8)13-3-1-2-12-13;;/h1-4,6-7H,5,10H2;2*1H |
InChI Key |
ZSTUEJDNOTVFQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CN=CC(=C2)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.